Atiprimod

Catalog No.
S548168
CAS No.
123018-47-3
M.F
C22H44N2
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atiprimod

CAS Number

123018-47-3

Product Name

Atiprimod

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Solubility

Soluble in DMSO, not in water

Synonyms

antiprimod, atiprimod, azaspirane, N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride, SK and F 106615, SK and F 106615, dihydrochloride, SK and F-106615, SKF 106615, SKF-106615

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Description

The exact mass of the compound Atiprimod is 336.35 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atiprimod is a cationic amphiphilic compound classified as an azaspirodecane derivative, specifically known as 2-[3-(diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane-1,3-dione. It has garnered attention for its potential therapeutic applications in treating multiple myeloma and other advanced cancers, as well as autoimmune diseases such as rheumatoid arthritis. The compound functions primarily by inhibiting the growth of tumors and the formation of new blood vessels that supply these tumors with nutrients and oxygen, a process known as angiogenesis .

That can modify its structure and biological activity:

  • Oxidation: This reaction can lead to different oxidation products depending on the conditions applied.
  • Reduction: Reduction reactions can alter the functional groups within Atiprimod, potentially enhancing its therapeutic properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups, which may improve its efficacy.

Common reagents involved in these reactions include boron trifluoride etherate, methyl vinyl ketone, and ethyl 2-cyanoacetate. Controlled temperatures and specific solvents are crucial for facilitating these transformations.

Atiprimod exhibits several significant biological activities:

  • Inhibition of Angiogenesis: The compound reduces vascular endothelial growth factor secretion, which is essential for new blood vessel formation .
  • Induction of Apoptosis: Atiprimod induces programmed cell death in myeloma cells by blocking key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) pathway. This leads to increased activation of caspase 3 and cleavage of poly(adenosine diphosphate-ribose) polymerase (PARP), a marker of apoptosis .
  • Anti-inflammatory Effects: It downregulates pro-inflammatory cytokines like interleukin-6, contributing to its anti-inflammatory properties .

The synthesis of Atiprimod involves several steps:

  • Johnson–Corey–Chaykovsky Reaction: Starting with 4-heptanone to produce 2,2-dipropyloxirane.
  • Boron Trifluoride Etherate Treatment: Converts the intermediate to 2-propylpentanal.
  • Acid Treatment with Methyl Vinyl Ketone: Leads to the formation of 4,4-dipropylcyclohex-2-enone.
  • Catalytic Hydrogenation: Converts the enone to 4,4-dipropylcyclohexanone.
  • Knoevenagel Condensation: With ethyl 2-cyanoacetate yields cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester.
  • Conjugate Addition of Cyanide Anion: Followed by hydrolysis and decarboxylation to yield a key intermediate.
  • Final Steps: Involve treatment with acetic anhydride and condensation with 3-diethylaminopropylamine to form Atiprimod .

SpirogermaniumEarlier azaspirodecane derivativeVarious cancersPramiverineShares some synthetic routesDifferent medical conditionsRS 86Related synthesis protocolsDistinct biological activities

Atiprimod's unique profile combines anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a versatile candidate for therapeutic applications across multiple disease states .

Studies have shown that Atiprimod interacts with various cellular pathways:

  • It blocks the phosphorylation of STAT proteins (STAT3 and STAT5), thereby inhibiting downstream signaling that promotes cell proliferation and survival in myeloma cells .
  • It also affects the expression levels of several growth factors involved in tumor progression, including interleukin-6 and tumor necrosis factor-alpha .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

336.350449412 g/mol

Monoisotopic Mass

336.350449412 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MG7D3QD743

Related CAS

130065-61-1 (2HCl)

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), multiple myeloma, and rheumatoid arthritis.

Pharmacology

Atiprimod is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic properties. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), blocking the signalling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and inducing apoptosis.

Other CAS

123018-47-3

Wikipedia

Atiprimod

Dates

Modify: 2024-02-18
1: Quintás-Cardama A, Manshouri T, Estrov Z, Harris D, Zhang Y, Gaikwad A, Kantarjian HM, Verstovsek S. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Invest New Drugs. 2010 Apr 7. [Epub ahead of print] PubMed PMID: 20372971.
2: Neri P, Tassone P, Shammas M, Yasui H, Schipani E, Batchu RB, Blotta S, Prabhala R, Catley L, Hamasaki M, Hideshima T, Chauhan D, Jacob GS, Picker D, Venuta S, Anderson KC, Munshi NC. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2519-26. Epub 2007 Sep 20. PubMed PMID: 17882285.
3: Wang M, Zhang L, Han X, Yang J, Qian J, Hong S, Samaniego F, Romaguera J, Yi Q. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007 Jun 15;109(12):5455-62. Epub 2007 Feb 22. PubMed PMID: 17317853.
4: Choudhari SR, Khan MA, Harris G, Picker D, Jacob GS, Block T, Shailubhai K. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):112-21. PubMed PMID: 17237271.
5: Kaden S, Reissig HU. Efficient approach to the Azaspirane core of FR 901483. Org Lett. 2006 Oct 12;8(21):4763-6. PubMed PMID: 17020297.
6: Shailubhai K. Atiprimod: a multi-functional drug candidate for myeloid and other malignancies. Leuk Res. 2007 Jan;31(1):9-10. Epub 2006 Jul 24. PubMed PMID: 16860863.
7: Lakings DB. Atiprimod (AnorMED). IDrugs. 2000 Mar;3(3):329-35. PubMed PMID: 16103943.
8: Amit-Vazina M, Shishodia S, Harris D, Van Q, Wang M, Weber D, Alexanian R, Talpaz M, Aggarwal BB, Estrov Z. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Cancer. 2005 Jul 11;93(1):70-80. PubMed PMID: 15970928; PubMed Central PMCID: PMC2361492.
9: Faderl S, Ferrajoli A, Harris D, Van Q, Kantarjian HM, Estrov Z. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leuk Res. 2007 Jan;31(1):91-5. Epub 2006 Jul 7. PubMed PMID: 16828865.
10: Obniska J, Kamiński K. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents. Biomed Chromatogr. 2006 Nov;20(11):1185-91. PubMed PMID: 16799923.

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